REACTION_CXSMILES
|
[CH:1]([C:3]1[S:4][CH:5]=[CH:6][C:7]=1[CH3:8])=O.[CH3:9][NH:10][CH2:11][CH2:12][NH:13][CH3:14]>C1(C)C=CC=CC=1>[CH3:9][N:10]1[CH2:11][CH2:12][N:13]([CH3:14])[CH:1]1[C:3]1[S:4][CH:5]=[CH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1SC=CC1C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(CC1)C)C=1SC=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.8 mmol | |
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |